molecular formula C18H25N7 B12270785 4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12270785
M. Wt: 339.4 g/mol
InChI Key: VCFTXIXPNKNTEY-UHFFFAOYSA-N
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Description

4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes pyrimidine, piperazine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyridazine moieties. Common reagents used in these reactions include pyrrolidine, methylpyridazine, and various piperazine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methylpyridazin-3-yl)piperazin-1-ylquinazoline
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H25N7

Molecular Weight

339.4 g/mol

IUPAC Name

4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H25N7/c1-14-5-6-16(22-21-14)23-9-11-24(12-10-23)17-13-15(2)19-18(20-17)25-7-3-4-8-25/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

VCFTXIXPNKNTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4

Origin of Product

United States

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